6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group at the 1st position of the tetrahydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Major Products
Substitution Reactions: Products include various substituted tetrahydroisoquinolines.
Oxidation Reactions: Products include quinoline derivatives.
Reduction Reactions: Products include dihydroisoquinoline derivatives.
Scientific Research Applications
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H14BrN |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H14BrN/c13-10-3-4-11-9(7-10)5-6-14-12(11)8-1-2-8/h3-4,7-8,12,14H,1-2,5-6H2 |
InChI Key |
GKVXPUCPPORRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C3=C(CCN2)C=C(C=C3)Br |
Origin of Product |
United States |
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